molecular formula C32H22N2O2 B14655302 2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) CAS No. 40875-48-7

2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)

Cat. No.: B14655302
CAS No.: 40875-48-7
M. Wt: 466.5 g/mol
InChI Key: DSAJRRHYNFSGSN-UHFFFAOYSA-N
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Description

2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) is an organic compound with the molecular formula C28H18N2O2. It is known for its unique structure, which includes two oxazole rings connected by an ethene-1,2-diyl bridge and phenylene groups. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) typically involves the condensation of appropriate benzoxazole derivatives with ethene-1,2-diyl-bridged phenylene compounds. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane. The reaction mixture is usually heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve mechanosynthesis, which reduces synthesis time and solvent consumption. This method involves grinding the reactants together in a ball mill, which promotes the reaction through mechanical energy .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce various functional groups into the phenyl rings .

Scientific Research Applications

2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with proteins such as caspase 3, NF-KAPPA-B, and P53, which are involved in cell apoptosis and inflammation . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole) apart is its unique combination of oxazole rings and phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in various research applications .

Properties

CAS No.

40875-48-7

Molecular Formula

C32H22N2O2

Molecular Weight

466.5 g/mol

IUPAC Name

5-phenyl-2-[4-[2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-oxazole

InChI

InChI=1S/C32H22N2O2/c1-3-7-25(8-4-1)29-21-33-31(35-29)27-17-13-23(14-18-27)11-12-24-15-19-28(20-16-24)32-34-22-30(36-32)26-9-5-2-6-10-26/h1-22H

InChI Key

DSAJRRHYNFSGSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC=C(O5)C6=CC=CC=C6

Origin of Product

United States

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